molecular formula C9H8Cl3NO3S B13486077 2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride

2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride

Cat. No.: B13486077
M. Wt: 316.6 g/mol
InChI Key: VOABQZTWHONLNE-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8Cl3NO3S and a molecular weight of 316.59 g/mol . This compound is characterized by the presence of two chlorine atoms, an acetamidomethyl group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 5-(acetamidomethyl)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride is unique due to the presence of the acetamidomethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also impact its applications in various fields, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H8Cl3NO3S

Molecular Weight

316.6 g/mol

IUPAC Name

5-(acetamidomethyl)-2,4-dichlorobenzenesulfonyl chloride

InChI

InChI=1S/C9H8Cl3NO3S/c1-5(14)13-4-6-2-9(17(12,15)16)8(11)3-7(6)10/h2-3H,4H2,1H3,(H,13,14)

InChI Key

VOABQZTWHONLNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

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